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molecular formula C12H12BrFN2O B8330323 4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one

4-Bromo-2-ethylamino-8-fluoro-3-methyl-2h-isoquinolin-1-one

Cat. No. B8330323
M. Wt: 299.14 g/mol
InChI Key: ILMTXDSEVMFEMO-UHFFFAOYSA-N
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Patent
US08242134B2

Procedure details

A solution of (4-bromo-8-fluoro-3-methyl-1-oxo-1H-isoquinolin-2-yl)-carbamic acid tert-butyl ester (100.0 mg, 0.2694 mmol) in trifluoroacetic acid (1 mL) was stirred at r.t. for 40 min and evaporated. LC-MS 07-07-2008 12-11-51.wiff:ca 2:1 mixture of the desired intermediate 2-amino-4-bromo-8-fluoro-3-methyl-2H-isoquinolin-1-one [B] (tR=1.01, m/z MH+271.3 & 273.3) and presumably its trifluoroacetyl derivative (tR=1.19, m/z MH+ 367.2 & 369.2). Alternatively, deprotection of BOC group was successfully carried out in conc. HCl solution in methanol under reflux (5 min). It was mixed with 2 ml methanol, 0.3 ml 20% KOH in water, refluxed for 5 min, allowed to cool and quenched with water (3 ml). The precipitate was filtered to 46.2 mg of pale yellow solid as 4:1 mixture of the above compounds. It was suspended in MeOH (3 ml), acetaldehyde (0.20 mL, 3.6 mmol) was added, followed by sodium cyanoborohydride (100.0 mg, 1.591 mmol) and acetic acid (0.4 mL, 7 mmol). It was stirred for 90 min and diluted with 5% aq. KOH (10 ml), allowed to stir for 20 min and filtered to give 20 mg of the title product. LC-MS (m/z) 299.4 & 301.4 (MH30), tR=1.42. 1H NMR (CDCl3, TMS=0 ppm): 1.21 (t, J=7.2 Hz, 3H, Et), 2.77 (overlapping s, 3H, Me), 2.68-3.2 (overlapping very br. d, 2H, Et), 5.89 (t, J=6.8 Hz, 1H, NH), 7.13 (dd, J=8.3, J (HF)=10.9, 1H, C7H), 7.63 (dt, J (d, H—F)=5.05 Hz, J (t)=8.1 Hz, 1H, C6H), 7.74 (d, J=8.3 Hz, 1H, C5H). 13C APT (CDCl3=77.44 ppm): 13.0 (Me of Et), 19.95 (Me), 46.26 (CH2), 99.72 (d, J (C—F)=3.5 Hz, C), 113.78 (d, J (C—F)=21.7 Hz, C7H), 122.24 (d, J (C—F)=4.1 Hz, C5H), 134.03 (d, J (C—F)=10.2 Hz, C6H), 138.02 (C), 142.16 (C3), 158.7 (d, J (C—F)=4.6 Hz, C), 162.56 (d, J (C—F)=264 Hz, C8F). 19F NMR (CFCl3=0 ppm): −110.92 (dd, J=4.5 Hz, J=10.9 Hz).
Name
(4-bromo-8-fluoro-3-methyl-1-oxo-1H-isoquinolin-2-yl)-carbamic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][N:8]1[C:17]([CH3:18])=[C:16]([Br:19])[C:15]2[C:10](=[C:11]([F:20])[CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:21])(C)(C)C.[CH:23](=O)C.C([BH3-])#N.[Na+].C(O)(=O)C>FC(F)(F)C(O)=O.[OH-].[K+]>[Br:19][C:16]1[C:15]2[C:10](=[C:11]([F:20])[CH:12]=[CH:13][CH:14]=2)[C:9](=[O:21])[N:8]([NH:7][CH2:6][CH3:23])[C:17]=1[CH3:18] |f:2.3,6.7|

Inputs

Step One
Name
(4-bromo-8-fluoro-3-methyl-1-oxo-1H-isoquinolin-2-yl)-carbamic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NN1C(C2=C(C=CC=C2C(=C1C)Br)F)=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
LC-MS 07-07-2008 12-11-51.wiff:ca 2:1 mixture of the desired intermediate 2-amino-4-bromo-8-fluoro-3-methyl-2H-isoquinolin-1-one [B] (tR=1.01, m/z MH+271.3 & 273.3) and presumably its trifluoroacetyl derivative (tR=1.19, m/z MH+ 367.2 & 369.2)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (5 min)
Duration
5 min
ADDITION
Type
ADDITION
Details
It was mixed with 2 ml methanol, 0.3 ml 20% KOH in water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
quenched with water (3 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered to 46.2 mg of pale yellow solid as 4:1 mixture of the above compounds
STIRRING
Type
STIRRING
Details
to stir for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=C(N(C(C2=C(C=CC=C12)F)=O)NCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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